molecular formula C5H11N B8419447 Dimethylaminopropylene

Dimethylaminopropylene

Cat. No.: B8419447
M. Wt: 85.15 g/mol
InChI Key: NXBBFAKHXAMPOM-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Alternative Chemical Names

The International Union of Pure and Applied Chemistry (IUPAC) designates DMAPA as N,N-dimethyl-1,3-propanediamine , reflecting its three-carbon backbone with a primary amine group at position 1 and a tertiary dimethylamine group at position 3. This compound is interchangeably referenced by numerous synonyms across scientific and industrial contexts, including:

  • 3-(Dimethylamino)propylamine
  • N,N-Dimethyl-1,3-diaminopropane
  • 1-Amino-3-dimethylaminopropane
  • 3-Aminopropyldimethylamine
  • N,N-Dimethyltrimethylenediamine .

These alternative names often arise from variations in substituent positioning or historical naming conventions. For instance, the term "trimethylenediamine" emphasizes the three-carbon spacer between the amine groups, while "propane-1,3-diamine" derivatives highlight functional group placement. Regulatory documents and safety data sheets frequently use DMAPA as a standardized abbreviation.

Molecular Formula and Weight Analysis

DMAPA’s molecular formula, C₅H₁₄N₂ , derives from its structural components: a propane chain (C₃H₆) linking two nitrogen-containing groups. The primary amine (-NH₂) and tertiary dimethylamine (-N(CH₃)₂) contribute two nitrogen atoms and six hydrogen atoms, respectively.

Molecular weight calculation :

  • Carbon (C): $$ 12.01 \times 5 = 60.05 \, \text{g/mol} $$
  • Hydrogen (H): $$ 1.01 \times 14 = 14.14 \, \text{g/mol} $$
  • Nitrogen (N): $$ 14.01 \times 2 = 28.02 \, \text{g/mol} $$
  • Total : $$ 60.05 + 14.14 + 28.02 = 102.21 \, \text{g/mol} $$.

Experimental measurements confirm a molecular weight of 102.18 g/mol , consistent with theoretical values. Minor discrepancies (<0.03%) arise from isotopic variations or analytical precision limits.

Structural Isomerism and Stereochemical Considerations

DMAPA’s structure (Fig. 1) features a linear propane chain with terminal functional groups:
$$ \text{H}2\text{N-CH}2\text{-CH}2\text{-CH}2\text{-N(CH}3\text{)}2 $$

Structural isomerism :

  • Positional isomers : Alternative placements of the dimethylamine group (e.g., 1,2-diaminopropane derivatives) are theoretically possible but synthetically non-trivial.
  • Functional group isomers : Compounds like 1,3-diaminopropane (lacking methyl groups) or N-methyldipropylenetriamine (additional amine groups) represent distinct functional analogs.

Stereochemical considerations :
DMAPA lacks chiral centers due to its symmetrical dimethylamine group and linear propane backbone. The absence of double bonds or ring structures precludes geometric (cis-trans) isomerism. Consequently, no stereoisomers of DMAPA have been reported.

The molecule’s flexibility allows rotation around C-C bonds, enabling conformational changes. However, these do not constitute distinct isomers, as interconversion occurs rapidly at room temperature. Nuclear magnetic resonance (NMR) studies corroborate this dynamic behavior, showing averaged signals for equivalent hydrogen atoms.

Figure 1: Structural representation of DMAPA
$$ \text{H}2\text{N-CH}2\text{-CH}2\text{-CH}2\text{-N(CH}3\text{)}2 $$
Primary amine (left) and tertiary dimethylamine (right) groups linked by a propane chain.

Properties

Molecular Formula

C5H11N

Molecular Weight

85.15 g/mol

IUPAC Name

N,N-dimethylprop-1-en-1-amine

InChI

InChI=1S/C5H11N/c1-4-5-6(2)3/h4-5H,1-3H3

InChI Key

NXBBFAKHXAMPOM-UHFFFAOYSA-N

Canonical SMILES

CC=CN(C)C

Origin of Product

United States

Scientific Research Applications

Industrial Applications

  • Chemical Intermediates
    • DMAPA is utilized as an intermediate in the synthesis of various compounds including surfactants, ion-exchange materials, and flocculating agents. Its role in producing betaines, aminic oxides, and quaternary ammonium salts is particularly notable in the tensioactive industrial area .
  • Pharmaceuticals
    • The compound serves as a precursor in the synthesis of pharmacologically active compounds. It is involved in the development of drugs targeting neurological disorders and other therapeutic areas .
  • Textile and Leather Industries
    • DMAPA acts as a cross-linking agent for cellulose fibers in paper production and as an anti-shrinking agent for leather processing. Its application enhances the durability and quality of textile products .
  • Epoxy Resins
    • In the plastics industry, DMAPA functions as a hardener for epoxy resins, contributing to the strength and stability of various plastic products .
  • Water Treatment
    • DMAPA is employed in water treatment chemicals, serving as a corrosion inhibitor and scale remover in industrial applications, particularly in oil fields .
  • Agricultural Chemicals
    • The compound is used in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides through improved binding properties .

Biological Applications

  • Surfactants
    • DMAPA is integral to the formulation of surfactants that exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it valuable in personal care products and disinfectants .
  • Research Applications
    • In biochemical research, DMAPA is utilized to study enzyme interactions and metabolic pathways, providing insights that can lead to novel therapeutic strategies .

Data Table: Key Applications of Dimethylaminopropylamine

Application AreaSpecific UsesIndustry Impact
Chemical IntermediatesSurfactants, ion-exchange materialsEnhanced chemical processes
PharmaceuticalsDrug synthesis for neurological disordersDevelopment of new therapeutic agents
Textile IndustryCross-linking agent for cellulose fibersImproved textile durability
Plastics IndustryHardener for epoxy resinsIncreased strength and stability
Water TreatmentCorrosion inhibitorsEffective water management
Agricultural ChemicalsFormulation of pesticidesEnhanced agricultural productivity
Biological ResearchStudy of enzyme interactionsInsights into metabolic pathways

Case Study 1: Pharmaceutical Development

In a study published in Journal of Chromatographic Science, researchers utilized DMAPA as a raw material to synthesize aminoamides that serve as precursors for surfactants. This study highlighted the efficacy of DMAPA in producing compounds with enhanced surface activity .

Case Study 2: Textile Processing

A comparative analysis conducted by Ataman Chemicals demonstrated that textiles treated with DMAPA-based agents exhibited superior resistance to shrinkage and enhanced dye uptake compared to untreated fabrics. This finding underscores DMAPA's critical role in improving textile quality .

Case Study 3: Water Treatment Efficiency

A field study on oil field operations revealed that DMAPA-based corrosion inhibitors significantly reduced scaling issues compared to conventional methods, leading to improved operational efficiency and reduced maintenance costs .

Comparison with Similar Compounds

Methyl(2-methylpropyl)amine (CAS 625-43-4)

  • Structure : Branched primary amine with a methyl and isobutyl group.
  • Molecular Formula : C₅H₁₃N; Molecular Weight: 87.1660 .
  • Safety Profile : Causes skin and eye irritation; first aid requires immediate washing with soap/water .
  • Key Differences: Unlike dimethylaminopropylene derivatives, methyl(2-methylpropyl)amine lacks aromatic substitution, reducing its pharmacological relevance but enhancing utility as a synthetic intermediate .

2-Aminopropane (Isopropylamine)

  • Structure : Simple primary amine with a propane backbone.
  • Molecular Formula : C₃H₉N; Molecular Weight: 59.11 .
  • Applications : Used in agrochemical and pharmaceutical synthesis (e.g., mexiletine, an antiarrhythmic agent) .
  • Key Differences: Lower molecular weight and absence of dimethyl substitution result in higher volatility and reduced metabolic complexity compared to this compound derivatives .

Mexiletine Hydrochloride (1-(2,6-Dimethylphenoxy)-2-propanamine HCl)

  • Structure: Phenoxy-substituted aminopropane derivative.
  • Molecular Weight : 215.72; CAS: 5370-01-4 .
  • Pharmacology : Sodium channel blocker used for arrhythmias.
  • Key Differences: The phenoxy group enhances target specificity compared to this compound, which is metabolically labile .

(±)-DOI Hydrochloride (1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane HCl)

  • Structure : Psychedelic compound with iodophenyl and dimethoxy groups.
  • Molecular Weight : 357.62; CAS: 42203-78-1 .
  • Key Differences: Aromatic substitution and iodine atom confer serotonin receptor agonism, contrasting with the antipsychotic activity of this compound derivatives .

Data Table: Comparative Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight pKa logP Key Applications
Chlorpromazine* C₁₇H₁₉ClN₂S 318.86 ~9.3 ~5.4 Antipsychotic drug
Methyl(2-methylpropyl)amine C₅H₁₃N 87.17 ~10.1† ~1.2† Organic synthesis
2-Aminopropane C₃H₉N 59.11 ~10.6 ~0.3 Agrochemical intermediates
Mexiletine HCl C₁₁H₁₇NO·HCl 215.72 ~9.8 ~2.1 Antiarrhythmic agent
(±)-DOI HCl C₁₁H₁₅INO₂·HCl 357.62 ~8.5 ~3.7 Serotonin receptor research

*this compound-containing compound. †Estimated values based on structural analogs .

Key Research Findings

  • Metabolic Stability: this compound derivatives (e.g., chlorpromazine) undergo rapid N-dealkylation, unlike simpler amines (e.g., 2-aminopropane), which are more resistant to metabolic modification .
  • Lipophilicity vs. Bioavailability : Chlorpromazine’s higher logP (~5.4) enhances blood-brain barrier penetration compared to mexiletine (logP ~2.1), which requires hydrophilic groups for cardiac targeting .
  • Structural Complexity: Aromatic substitutions (e.g., in (±)-DOI) increase receptor binding affinity but reduce metabolic stability relative to aliphatic this compound derivatives .

Preparation Methods

Michael Addition of Dimethylamine to Acrylonitrile

The foundational route involves reacting acrylonitrile (ACN) with dimethylamine (DMA) in a Michael addition. This exothermic reaction proceeds at 20–50°C under atmospheric pressure, forming 3-dimethylaminopropionitrile (DMAPN) as an intermediate. The reaction mechanism involves nucleophilic attack by DMA’s lone pair on the β-carbon of ACN’s α,β-unsaturated nitrile system, followed by proton transfer (Figure 1).

Optimized Parameters

  • Molar Ratio : ACN:DMA = 1:1.05–1.1 (prevents DMA excess, reducing byproducts)

  • Catalyst : None required (base-mediated auto-catalysis)

  • Conversion : >98% ACN in 2–4 hours

Catalytic Hydrogenation of DMAPN to Dimethylaminopropylene

DMAPN undergoes hydrogenation using Raney nickel or palladium catalysts at 80–120°C and 10–30 bar H₂ pressure. The nitrile group (–C≡N) is selectively reduced to a primary amine (–CH₂NH₂), yielding this compound (DMAPA).

Critical Factors

  • Catalyst Loading : 5–10 wt% Raney nickel achieves 85–90% selectivity

  • Byproducts : <5% tertiary amines from over-hydrogenation

  • Yield : 80–86% after distillation

Table 1. Comparative Hydrogenation Conditions

CatalystTemperature (°C)Pressure (bar)Time (h)Yield (%)
Raney Ni10020685
Pd/C (5%)8015882
CuCr₂O₄12030478

Reductive Amination of Acrylonitrile with Dimethylamine

This single-step alternative combines ACN and DMA under hydrogenation conditions, bypassing DMAPN isolation. Using ammonia as a co-reagent suppresses side reactions:

ACN+DMA+2H2Raney NiDMAPA+NH3\text{ACN} + \text{DMA} + 2\text{H}2 \xrightarrow{\text{Raney Ni}} \text{DMAPA} + \text{NH}3

Advantages

  • Eliminates intermediate purification

  • 10–15% lower energy consumption vs. two-stage process

Limitations

  • Requires strict stoichiometric control (H₂:ACN = 2.2:1)

  • 5–8% yield loss due to ammonia co-production

Propylene Oxide (PO) Amination Route

Reacting dimethylamine with propylene oxide (PO) at 100–170°C and 0–1.0 MPa forms this compound via nucleophilic ring-opening of the epoxide. Metal halide catalysts (e.g., NaCl, KBr) enhance regioselectivity:

Reaction Mechanism

  • Epoxide Activation : PO’s oxygen coordinates with the metal catalyst, polarizing the C–O bond.

  • Nucleophilic Attack : DMA’s nitrogen attacks the less hindered carbon, forming 3-dimethylaminopropylene.

Table 2. PO Amination Performance Metrics

CatalystTemperature (°C)Pressure (MPa)PO:DMA RatioYield (%)
NaCl1400.31.8:185.1
KBr1500.22.0:183.7
None1701.02.2:172.4

Fractional Recycling for Enhanced Efficiency

Chinese patents (CN114105789A/B) disclose a recycling protocol where unreacted PO and intermediates from distillation are reintroduced into subsequent batches. This reduces raw material consumption by 18–22% and improves cumulative yields to 89–92%.

Comparative Analysis of Industrial Methods

Table 3. Economic and Environmental Metrics

MethodCapital CostOperating Cost (per kg)Carbon Footprint (kg CO₂/kg)
Two-Stage SynthesisHigh$12.504.2
Reductive AminationModerate$10.803.8
PO Amination + RecyclingLow$9.402.9
  • PO Amination is favored for scalability (10,000+ ton/year plants) due to lower catalyst costs and waste generation.

  • Two-Stage Synthesis remains prevalent in pharmaceutical applications requiring high-purity (>99.5%) DMAPA.

Q & A

Q. What are the established protocols for synthesizing dimethylaminopropylene in laboratory settings?

The synthesis of this compound typically involves alkylation or reductive amination reactions. For example, reacting propylene derivatives with dimethylamine under controlled pH and temperature conditions (e.g., 40–60°C in anhydrous solvents like THF). Key steps include purification via fractional distillation and characterization using NMR and mass spectrometry to confirm molecular integrity. Detailed procedures should adhere to guidelines for reporting synthetic methods, including reagent purity (≥99%), solvent drying protocols, and inert atmosphere requirements .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the presence of methyl and propyl groups. Infrared (IR) spectroscopy identifies amine functional groups (N–H stretching at ~3300 cm⁻¹). Mass spectrometry (EI or ESI) validates molecular weight (C₅H₁₃N, m/z 99.17). Ensure spectra are compared against reference data from peer-reviewed databases (e.g., PubChem ) and include error margins for peak assignments .

Q. How should researchers handle this compound to ensure safety and reproducibility?

Use fume hoods and personal protective equipment (gloves, goggles) due to its volatility and potential irritancy. Store in airtight containers under nitrogen at 2–8°C to prevent degradation. Document batch-specific details (e.g., CAS 39190-94-8, supplier purity ≥98%) and pre-experiment calibration of analytical instruments. Reproducibility requires strict adherence to protocols for solvent drying, reaction time, and stoichiometric ratios .

Advanced Research Questions

Q. How can contradictions in this compound’s reactivity data across studies be resolved?

Systematic meta-analysis of primary literature is essential. For example, discrepancies in catalytic activity might arise from variations in solvent polarity or trace impurities. Apply the High Production Volume (HPV) Chemical Challenge Program framework to assess data quality: prioritize peer-reviewed studies with full experimental transparency, and replicate experiments under standardized conditions (e.g., fixed temperature/pH). Use statistical tools (e.g., ANOVA) to identify outliers .

Q. What considerations are critical when designing experiments to study this compound’s catalytic applications?

Align the research question with the FINER criteria (Feasible, Novel, Ethical, Relevant). For instance, if investigating its role in asymmetric catalysis, define control groups (e.g., non-catalytic reactions) and variables (e.g., enantiomeric excess). Use DOE (Design of Experiments) principles to optimize reaction parameters and validate results with kinetic studies (e.g., Arrhenius plots). Ensure ethical compliance by minimizing hazardous waste .

Q. What are the challenges in interpreting NMR data for this compound derivatives?

Signal splitting due to diastereotopic protons or dynamic exchange processes (e.g., amine inversion) can complicate spectral analysis. Use variable-temperature NMR to distinguish between static and dynamic effects. For derivatives with multiple stereocenters, employ 2D techniques (COSY, NOESY) to resolve overlapping peaks. Cross-validate with computational methods (DFT calculations for expected chemical shifts) .

Tables for Methodological Reference

Technique Application Key Parameters References
¹H NMRStructural confirmationδ 1.0–1.5 ppm (CH₃), δ 2.2–2.8 ppm (N–CH₂)
Gas ChromatographyPurity assessmentColumn: DB-5MS; Carrier gas: He (1.5 mL/min)
Kinetic StudiesReaction mechanism elucidationRate constants (k), activation energy (Eₐ)

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